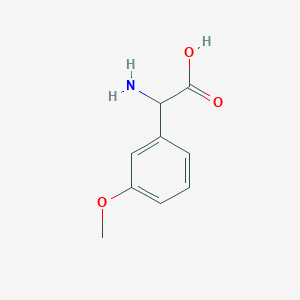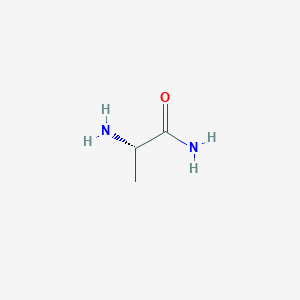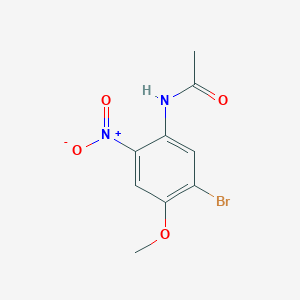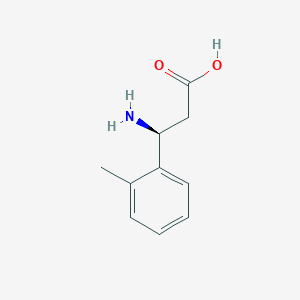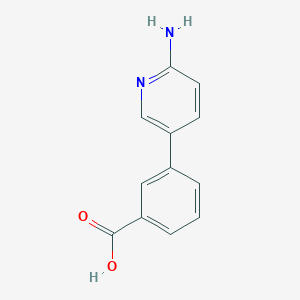
3-(6-Aminopyridin-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Aminopyridin-3-yl)benzoic acid is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol .
Molecular Structure Analysis
The InChI code for 3-(6-Aminopyridin-3-yl)benzoic acid is 1S/C12H10N2O2/c13-11-5-4-10(7-14-11)8-2-1-3-9(6-8)12(15)16/h1-7H,(H2,13,14)(H,15,16) and the InChI key is RWSYZOSQBJSZNW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-(6-Aminopyridin-3-yl)benzoic acid is a solid at room temperature . It should be stored at 2-8°C .Relevant Papers The relevant papers for 3-(6-Aminopyridin-3-yl)benzoic acid include studies on its coordination chemistry and its use in the synthesis of metal-organic frameworks .
Applications De Recherche Scientifique
Application 1: Photoisomerization in Hydrogen Bonded Complexes
-
Methods of Application or Experimental Procedures : The study involved NMR titration experiments to study the association of aminopyridine-based acrylic acid and its salt. The double carbon–carbon bond in the acrylic acid derivative is subjected to photoisomerization. This is dependent on the association with substituted urea derivatives .
-
Results or Outcomes : The substituent in ureas influences the trans/cis isomerization kinetics and position of the photostationary state. Two mechanisms that influence the photoisomerization were proposed. It was shown that interaction with urea derivatives causes lowering of the trans-to-cis photoreaction rates .
Application 2: Enrichment of cis-diol-containing Biomolecules
-
Methods of Application or Experimental Procedures : The study involved the use of 6-aminopyridine-3-boronic acid functionalized magnetic nanoparticles. These nanoparticles exhibit low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds .
-
Results or Outcomes : The boronate affinity magnetic nanoparticles exhibited low binding pH (5.0) and high binding affinity toward cis-diol-containing biomolecules. This property enabled the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions . The feasibility for practical applications was demonstrated with the selective enrichment of cis-diol-containing biomolecules with low concentration in a human urine sample .
Propriétés
IUPAC Name |
3-(6-aminopyridin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-5-4-10(7-14-11)8-2-1-3-9(6-8)12(15)16/h1-7H,(H2,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSYZOSQBJSZNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Aminopyridin-3-yl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

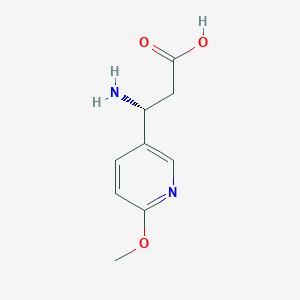
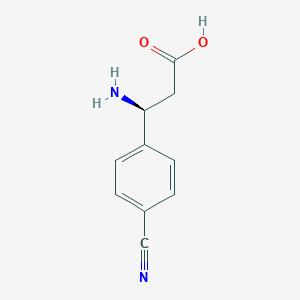

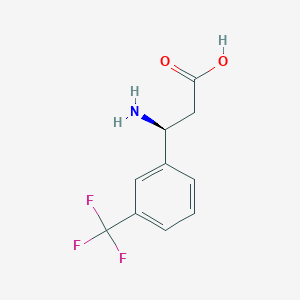
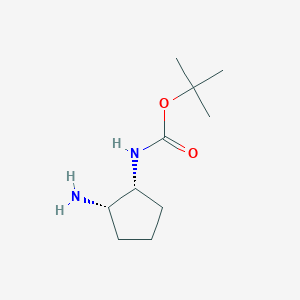
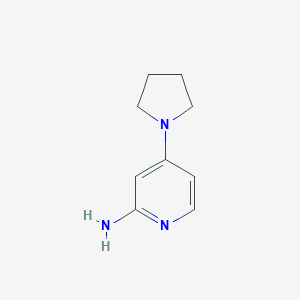

![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112948.png)
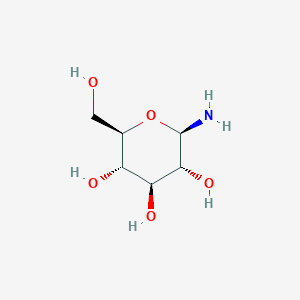
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)
